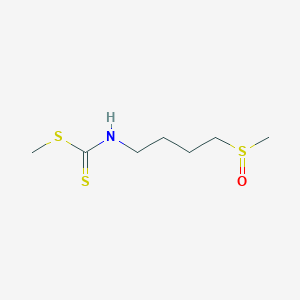
Sulforemate
概要
説明
Sulforemate, known chemically as (±)-4-methylsulfinyl-1-(S-methyldithiocarbamyl)-butane, is an aliphatic analogue of brassinin with structural similarities to sulforaphane . It is a novel compound that has shown significant potential in cancer chemoprevention by inducing phase 2 drug-metabolizing enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Sulforemate can be synthesized through a series of chemical reactions involving the incorporation of a methylsulfinyl group and a methyldithiocarbamyl group into a butane backbone . The synthesis involves the following steps:
Formation of the Methylsulfinyl Group: This step typically involves the oxidation of a methylsulfanyl group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide.
Incorporation of the Methyldithiocarbamyl Group: This step involves the reaction of the intermediate compound with a dithiocarbamate reagent under controlled conditions.
Industrial Production Methods: The industrial production of sulforamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Sulforemate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The methylsulfinyl group can be reduced back to a methylsulfanyl group using reducing agents such as sodium borohydride.
Substitution: The methyldithiocarbamyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
Sulforemate exerts its effects by inducing phase 2 drug-metabolizing enzymes, such as NAD(P)H:quinone oxidoreductase . This induction is regulated at the transcriptional level through interaction with the antioxidant responsive element in the promoter region of target genes . The compound increases the levels of glutathione and other antioxidants in cells, enhancing their ability to detoxify carcinogens and protect against oxidative stress .
類似化合物との比較
特性
CAS番号 |
187612-30-2 |
|---|---|
分子式 |
C7H15NOS3 |
分子量 |
225.4 g/mol |
IUPAC名 |
methyl N-(4-methylsulfinylbutyl)carbamodithioate |
InChI |
InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10) |
InChIキー |
SNJJPZNVUIICCU-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCS(=O)C |
正規SMILES |
CSC(=S)NCCCCS(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane sulforamate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















